4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-2-(piperidine-1-carbonyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-2-(piperidine-1-carbonyl)morpholine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound features a unique combination of a cyclopenta[d]pyrimidine ring fused with a morpholine ring, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-2-(piperidine-1-carbonyl)morpholine typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the cyclopenta[d]pyrimidine core, which can be achieved through a series of cyclization reactions involving appropriate precursors. The morpholine ring is then introduced via a nucleophilic substitution reaction, where a suitable morpholine derivative reacts with the cyclopenta[d]pyrimidine intermediate under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Key parameters such as temperature, pressure, and reaction time would be carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-2-(piperidine-1-carbonyl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-2-(piperidine-1-carbonyl)morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-2-(piperidine-1-carbonyl)morpholine involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. These interactions can affect various cellular pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-chloro-5H,6H,7H-cyclopenta[d]pyrimidine: A related compound with a similar core structure but different functional groups.
Pyrazolo[3,4-d]pyrimidine derivatives: Compounds with a similar heterocyclic ring system but different substituents.
Uniqueness
What sets 4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-2-(piperidine-1-carbonyl)morpholine apart is its unique combination of the cyclopenta[d]pyrimidine and morpholine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
Molecular Formula |
C17H24N4O2 |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
[4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)morpholin-2-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C17H24N4O2/c22-17(20-7-2-1-3-8-20)15-11-21(9-10-23-15)16-13-5-4-6-14(13)18-12-19-16/h12,15H,1-11H2 |
InChI Key |
SWOVRSFSQXEVBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CN(CCO2)C3=NC=NC4=C3CCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.